7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3,4-Dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1219901-87-7) is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 3,4-dichlorophenyl substituent at the 7-position and a 4-pyridin-2-ylpiperazinyl group at the 2-position (Fig. 1). The compound’s molecular formula is C₂₂H₁₆Cl₂N₅OS, with a molecular weight of 475.38 g/mol . Thienopyrimidinones are recognized for their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors.
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5OS/c22-15-5-4-13(11-16(15)23)14-12-30-19-18(14)25-21(26-20(19)29)28-9-7-27(8-10-28)17-3-1-2-6-24-17/h1-6,11-12H,7-10H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHWSAVKSFBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3,4-Dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidinone core substituted with a dichlorophenyl group and a pyridinylpiperazine moiety. Its molecular formula is C21H17Cl2N5OS, and it exhibits properties that facilitate interactions with various biological targets.
Research indicates that this compound acts primarily as a PDE7 inhibitor . Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDE7, the compound enhances cAMP signaling pathways, which are crucial in various physiological processes including inflammation and immune response modulation .
Inhibition of Phosphodiesterase
The compound has been shown to exhibit potent inhibitory activity against PDE7 with selectivity over other PDE isoforms (PDE3, PDE4, and PDE5). This selectivity is significant as it minimizes off-target effects and enhances therapeutic efficacy in conditions where PDE7 is implicated .
Anticancer Activity
Preliminary studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, modifications to the piperazine substituent resulted in enhanced anticancer properties against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines. The most promising derivatives showed growth inhibition percentages exceeding 40% at concentrations around 10 μM .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituents on the piperazine ring : Variations in the piperazine structure significantly impact biological activity. For example, the introduction of different alkyl or aryl groups can enhance solubility and binding affinity to target proteins.
- Halogenation : The presence of chlorine atoms on the phenyl ring contributes to increased potency by stabilizing the compound's interaction with PDEs through enhanced hydrophobic interactions .
Case Studies
- PDE Inhibition Study : A study evaluated several derivatives of thieno[3,2-d]pyrimidinones for their PDE7 inhibitory activity. Among them, the compound showed IC50 values in the low nanomolar range, indicating high potency .
- Anticancer Efficacy : In vitro studies on NSCLC cell lines demonstrated that the compound could reduce cell viability significantly. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Data Tables
| Biological Activity | IC50 (µM) | Selectivity | Cell Line Tested |
|---|---|---|---|
| PDE7 Inhibition | 0.02 | High | Various |
| Anticancer Activity | 10 | Moderate | NSCLC |
| 12 | Moderate | Colorectal Carcinoma |
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including 7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, in combating malaria. A series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for their efficacy against Plasmodium falciparum and Plasmodium berghei. The chloro analogue demonstrated significant activity against the erythrocytic stage of P. falciparum and moderate toxicity on HepG2 cells, indicating its potential as an antimalarial agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with molecular targets involved in cancer progression are currently under exploration .
Antidepressant Effects
The structural characteristics of this compound suggest potential antidepressant activity. Research into similar piperazine derivatives has shown that they can modulate neurotransmitter systems implicated in mood regulation. The compound's ability to interact with serotonin and dopamine receptors may position it as a candidate for further development in treating depression .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing this compound revealed its synthesis through nucleophilic aromatic substitution methods. The resulting compound exhibited promising in vitro activity against malaria parasites and was tested for cytotoxicity against human liver cells .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
Another research initiative analyzed the structure–activity relationship of various thieno[3,2-d]pyrimidine derivatives to optimize their biological activity. This study indicated that substituents at specific positions significantly influenced the compound's efficacy against P. falciparum and highlighted the importance of the dichlorophenyl group in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are highly modular, with substitutions at positions 2 and 7 significantly influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with similar analogs (Table 1).
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
*Calculated based on molecular formula.
Key Observations :
Impact of Halogenation: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to mono-halogenated (e.g., 4-chlorophenyl in ) or non-halogenated (e.g., phenyl in ) analogs. This may enhance membrane permeability but reduce aqueous solubility . Dichlorophenyl-substituted analogs (e.g., 7-(2,4-dichlorophenyl) in ) show enhanced antimicrobial activity, suggesting the target compound may share similar properties .
Substitutions like benzyl () or cyclohexyl () alter steric bulk and hydrophobicity, impacting target selectivity.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in , involving cyclization of thiophene-carboxamide precursors and subsequent piperazinyl coupling via nucleophilic substitution.
Notes
- Limitations : Direct biological data for the target compound are unavailable in the provided evidence; comparisons are extrapolated from structural analogs.
- Conflicting Evidence : While halogenation generally enhances target affinity , excessive lipophilicity may reduce solubility, necessitating balanced design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
